Methyl octyl carbonate

Descripción general

Descripción

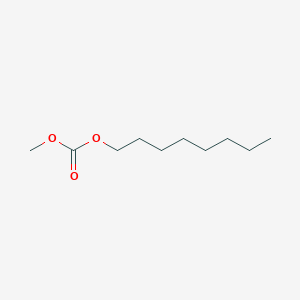

Methyl octyl carbonate, also known as Methyl 2-nonynoate, is a type of organic carbonate or organocarbonate . It is an ester of carbonic acid and consists of a carbonyl group flanked by two alkoxy groups . It has a green type odor and flavor .

Synthesis Analysis

The synthesis of an ester, such as this compound, can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves a base-assisted synthesis of unsymmetrical carbonates from alcohols with dimethyl carbonate . The reaction is influenced by the strength of the base employed, and potassium t-butoxide was found to be the best promoter for this reaction .Molecular Structure Analysis

The molecular formula of this compound is C10H20O3 . It has an average mass of 188.264 Da and a monoisotopic mass of 188.141251 Da . The structure consists of a carbonyl group flanked by two alkoxy groups .Chemical Reactions Analysis

As an ester of carbonic acid, this compound is related to esters and ethers . The general structure of these carbonates is R−O−C(=O)−O−R’, where R and R’ represent organic groups . The reaction of alcohols with dimethyl carbonate to give organic carbonates is considered to be an eco-friendly ‘‘carbonylation’’ route .Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.2640 . It has a green type odor and flavor . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- Methyl octyl carbonate, similar to other alkyl carbonates, has significant applications in synthesis and catalysis. For instance, a study demonstrated the synthesis of propylene carbonate from propylene oxide and carbon dioxide using a supercritical CO2-ionic liquid system, highlighting the potential of similar alkyl carbonates in synthesis processes (Kawanami, Sasaki, Matsui, & Ikushima, 2003).

- Another research found that Lewis-acid catalyzed synthesis could create novel bio-based cyclic carbonates from ricinoleic acid, showcasing the versatility of alkyl carbonates in the formation of cyclic carbonates (Narra, Rachapudi, Vemulapalli, & Korlipara, 2016).

Material Science and Surface Modification

- Alkyl carbonates like this compound are also relevant in material science, particularly in modifying surfaces for microfluidic systems. One study on the chemical modification of polymers for microfluidic applications suggests the broader utility of alkyl carbonates in surface treatment and material engineering (Soper, Henry, Vaidya, Galloway, Wabuyele, & McCarley, 2002).

Energy and Battery Technology

- In the field of energy and battery technology, alkyl carbonates, including this compound, are considered key components. They play a significant role in the solid electrolyte interphase (SEI) in Li and Na ion batteries, crucial for performance, cycle life, and safety (Schafzahl, Ehmann, Kriechbaum, Sattelkow, Ganner, Plank, Wilkening, & Freunberger, 2018).

Green Chemistry and Environmental Applications

- This compound, like other methyl alkyl carbonates, is significant in green chemistry, providing safer alternatives to toxic reagents in methylation and carbonylation processes. This is exemplified in studies exploring the eco-friendly properties of dimethyl carbonate, a close relative to this compound, in various synthesis processes (Tundo & Selva, 2002).

Safety and Hazards

When handling Methyl octyl carbonate, it is recommended to use it only in an area equipped with a safety shower . Ensure that eyewash stations and safety showers are close to the workstation location . Ensure adequate ventilation and avoid breathing vapours/dust . Contact with eyes, skin, and clothing should be avoided, and repeated exposure should be avoided .

Propiedades

IUPAC Name |

methyl octyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-4-5-6-7-8-9-13-10(11)12-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSDSFWGKQOBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423605 | |

| Record name | Methyl octyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63450-34-0 | |

| Record name | Methyl octyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

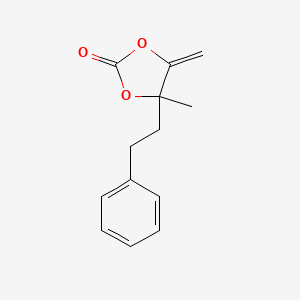

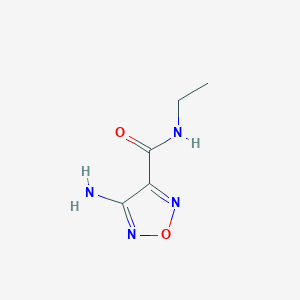

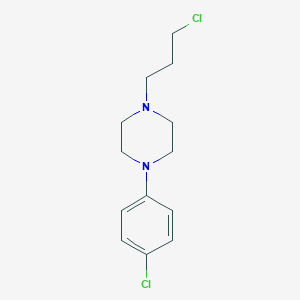

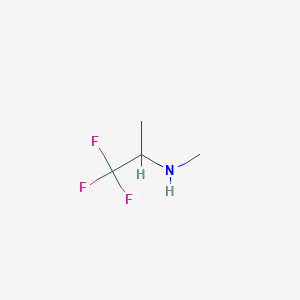

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-3-(2-methoxyphenyl)-](/img/structure/B3055159.png)

![Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide]](/img/structure/B3055162.png)

![[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3055164.png)